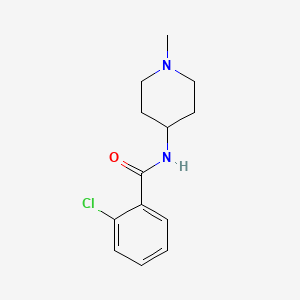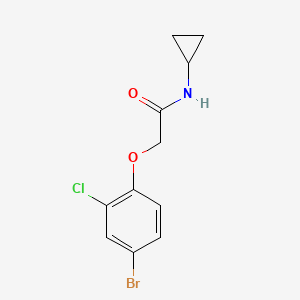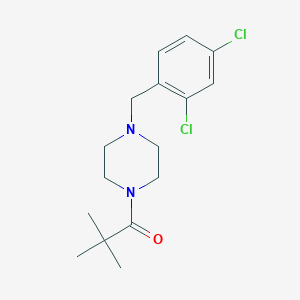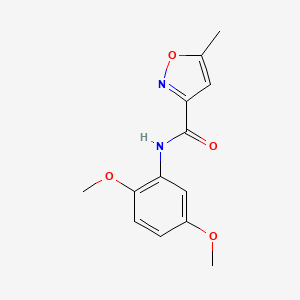
2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide
Overview
Description
2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide is a useful research compound. Its molecular formula is C13H10Cl2N2O and its molecular weight is 281.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.0170183 g/mol and the complexity rating of the compound is 272. The solubility of this chemical has been described as >42.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s structurally similar to diclofenac , a non-steroidal anti-inflammatory drug (NSAID), which primarily targets cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
If we consider its structural similarity to diclofenac, it may also inhibit cox-1 and cox-2 enzymes . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .
Biochemical Pathways
The compound undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites . These metabolites can react with endogenous nucleophiles such as glutathione (GSH) and proteins . This process may play a role in the idiosyncratic hepatotoxicity associated with the drug .
Pharmacokinetics
Diclofenac, a structurally similar compound, is 100% absorbed after oral administration compared to intravenous (iv) administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption .
Result of Action
The inhibition of cox-1 and cox-2 enzymes, as seen in diclofenac, results in a decrease in prostaglandin synthesis . This leads to a reduction in inflammation and pain .
Safety and Hazards
Future Directions
Future research could focus on the synthesis, characterization, and application of “2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide”. For instance, a study on polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, a potential non-steroidal anti-inflammatory drug, was conducted to investigate the effect of double Cl–CH3 exchange .
Biochemical Analysis
Biochemical Properties
2-(2,6-dichlorophenyl)-N-4-pyridinylacetamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of the Carbonyl Reductase enzyme . This enzyme plays a crucial role in the development of resistance to anticancer treatment .
Cellular Effects
The compound has shown significant effects on various types of cells and cellular processes. For example, it has been observed to suppress pain responses in rats in a dose-dependent manner . It also significantly reduced knee joint swelling in a rabbit arthritis model .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites . These metabolites are capable of reacting with endogenous nucleophiles such as glutathione (GSH) and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a single intra-articular administration of the compound was shown to exert analgesic and anti-inflammatory effects for 28 days in non-clinical pharmacological studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A single intra-articular administration of the compound significantly suppressed pain responses in rats in a dose-dependent manner .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites . These metabolites can then interact with endogenous nucleophiles such as glutathione (GSH) and proteins .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-2-1-3-12(15)10(11)8-13(18)17-9-4-6-16-7-5-9/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKXSNDKACEJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclopentylcarbonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4432028.png)


![N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B4432046.png)


![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)



![N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4432096.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432098.png)


